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Compound of Interest

Compound Name: Imiglitazar

Cat. No.: B1671757

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has
demonstrated promising results in the management of type 2 diabetes by addressing both
glycemic control and dyslipidemia.[1][2] This guide provides a statistical analysis of
comparative studies involving Chiglitazar, offering researchers, scientists, and drug
development professionals a comprehensive overview of its performance against other
therapeutic alternatives.

Efficacy Data

Clinical trial data has consistently shown Chiglitazar to be effective in improving key glycemic
and metabolic parameters. When compared with placebo and other antidiabetic agents,
Chiglitazar exhibits significant improvements in HbAlc, fasting blood glucose (FBG), and
markers of insulin sensitivity.

Table 1: Comparative Efficacy of Chiglitazar vs. Placebo (24 Weeks)
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Table 2: Comparative Efficacy of Chiglitazar vs. Sitagliptin (24 Weeks)
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Statistical

Parameter (Mean Change from (Mean Change from o
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Fasting Blood

-1.91+0.48 -1.08+£0.41 P <0.0001
Glucose (FBG)
Fasting Insulin (Fins) -1.72+£0.99 -2.84 £1.03 P < 0.0001
2-hour Postprandial
Blood Glucose (2h- -3.23+0.67 -1.42 + 0.60 P < 0.0001
BG)
Triglycerides (TG) Greater Reduction Increase -

Safety and Tolerability

Chiglitazar has been generally well-tolerated in clinical trials. The incidence of adverse events

iIs comparable to that of placebo and other active comparators, with a low risk of hypoglycemia.

Table 3: Comparative Safety Profile of Chiglitazar
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Experimental Protocols
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The data presented in this guide are derived from randomized, double-blind, placebo-
controlled, and active-controlled clinical trials. The following methodologies are representative
of the key experiments conducted in these studies.

Phase 3 Clinical Trial (CMAP) Protocol

A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial was conducted to
evaluate the efficacy and safety of Chiglitazar in patients with type 2 diabetes who had
inadequate glycemic control with diet and exercise alone.

» Patient Population: Eligible patients with type 2 diabetes.

o Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment
arms:

o Chiglitazar 32 mg once daily
o Chiglitazar 48 mg once daily
o Placebo once daily
e Study Duration: 24 weeks of treatment.

o Primary Efficacy Endpoint: The primary endpoint was the change in Hemoglobin Alc
(HbA1c) from baseline to week 24.

e Secondary Efficacy Endpoints: Secondary endpoints included changes in fasting plasma
glucose (FPG), 2-hour postprandial glucose (2h-PPG), HOMA-IR, HOMA-[3, and lipid profiles
(Triglycerides, LDL-C, HDL-C).

o Safety Assessments: Safety was monitored through the recording of adverse events, clinical
laboratory tests, vital signs, and electrocardiograms (ECGSs).

Statistical Analysis

Efficacy analyses were performed on the full analysis set, which included all randomized
patients who received at least one dose of the study drug and had at least one post-baseline
efficacy measurement. The primary efficacy endpoint was analyzed using an analysis of
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covariance (ANCOVA) model with treatment and other baseline characteristics as factors and
the baseline HbAlc value as a covariate.

Visualizations
Signaling Pathway of Chiglitazar

Chiglitazar functions as a pan-agonist for Peroxisome Proliferator-Activated Receptors
(PPARS), activating all three subtypes: PPARa, PPARY, and PPARJ. This dual agonism allows
for a broad range of effects on glucose and lipid metabolism.
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Caption: Mechanism of action of Chiglitazar as a PPAR pan-agonist.

Experimental Workflow of a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing
Chiglitazar to another active comparator or placebo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-
agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled,
phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Comparative Analysis of Chiglitazar: A Statistical
Review of Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671757#statistical-analysis-of-imiglitazar-
comparative-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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